molecular formula C16H23N3O2S B4725144 N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4725144
M. Wt: 321.4 g/mol
InChI Key: MEDAVFZSRVMILW-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives and sulfonamide analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity . The sulfonamide group can also interact with amino acid residues in the enzyme’s active site, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of the pyrazole ring and sulfonamide group, which imparts distinct biological activities and chemical reactivity .

This detailed article provides a comprehensive overview of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-5-19-12-14(10-17-19)11-18(4)22(20,21)16-8-6-15(7-9-16)13(2)3/h6-10,12-13H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDAVFZSRVMILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE

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